1-Chloro-2,2-difluoropropane

Description

Contextual Significance of Halogenated Alkanes in Contemporary Chemical Research

Halogenated alkanes are foundational to many areas of organic chemistry. The introduction of halogen atoms to an alkane backbone dramatically alters the molecule's polarity, reactivity, and physical state. pressbooks.pub This functionalization transforms relatively inert alkanes into versatile chemical intermediates. fiveable.me The carbon-halogen bond can act as a leaving group in nucleophilic substitution reactions, and the presence of halogens can influence the regioselectivity of subsequent reactions. fiveable.me

These compounds serve as crucial model systems for understanding fundamental chemical processes, including the dynamics of photo-induced reactions in the liquid phase. osc.edu Their relatively simple structures allow for detailed spectroscopic and computational analysis of bond-breaking and formation. osc.edu Furthermore, halogenated hydrocarbons have been historically significant and continue to be relevant in various applications, though their environmental impact, particularly concerning ozone depletion, has led to significant research into safer alternatives. osc.edulibretexts.org

Rationale for In-depth Investigation of 1-Chloro-2,2-difluoropropane

This compound (HCFC-262ca) is a specific halogenated propane (B168953) that warrants detailed investigation due to its unique combination of chlorine and fluorine atoms on a propane framework. cas.orgepa.gov This particular arrangement of halogens influences its chemical behavior and potential applications. As a hydrochlorofluorocarbon (HCFC), it belongs to a class of compounds that have been subject to intense scrutiny and regulation due to their environmental effects. synquestlabs.comgreenscreenchemicals.org Understanding the specific properties and reactions of this compound is crucial for both its responsible handling and the development of more environmentally benign alternatives. Its use as a laboratory chemical and in the manufacture of other substances underscores the need for a comprehensive understanding of its chemistry. synquestlabs.com

Overview of Academic Research Trajectories for the Compound

Academic research concerning this compound and related compounds has followed several key trajectories. A primary focus has been on the synthesis and characterization of such molecules. google.com This includes developing efficient synthetic routes and understanding the mechanisms of halogenation reactions. smolecule.comsmolecule.com Another significant area of research involves the study of their physical and chemical properties, including their reactivity in various chemical transformations. smolecule.comnih.gov More recently, research has been driven by the need to find suitable replacements for ozone-depleting substances, leading to investigations into the properties and potential applications of less harmful halogenated compounds. greenscreenchemicals.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C3H5ClF2 | cas.org |

| Molecular Weight | 114.52 g/mol | cas.org |

| CAS Registry Number | 420-99-5 | cas.org |

| Boiling Point | 55 °C | cas.org |

| Melting Point | -56.2 °C | cas.org |

| Density | 1.2001 g/cm³ at 20 °C | cas.org |

| IUPAC Name | This compound | nih.gov |

Structure

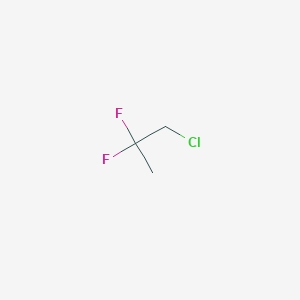

2D Structure

Properties

IUPAC Name |

1-chloro-2,2-difluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClF2/c1-3(5,6)2-4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXYGJSMTMPTFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40194811 | |

| Record name | Propane, 1-chloro-2,2-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420-99-5 | |

| Record name | 1-Chloro-2,2-difluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=420-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1-chloro-2,2-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1-chloro-2,2-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Chloro 2,2 Difluoropropane

Halogenation Pathways for Propane (B168953) Derivatives

The direct halogenation of propane and its derivatives is a fundamental approach to obtaining 1-chloro-2,2-difluoropropane. This involves the stepwise substitution of hydrogen atoms with halogen atoms, a process that requires careful control to achieve the desired product with high selectivity.

Selective Fluorination Reactions (e.g., using SbF3)

Selective fluorination is a critical step in the synthesis of many fluorinated hydrocarbons. One common method involves the exchange of chlorine atoms for fluorine atoms using a fluorinating agent. While various reagents can be employed, antimony trifluoride (SbF3) and related antimony halides are effective for such transformations. For instance, the fluorination of chlorinated compounds can be achieved using hydrogen fluoride (B91410) in the presence of a catalyst like antimony pentachloride. google.com This process facilitates the exchange of chlorine for fluorine.

The general principle involves reacting a polychlorinated propane precursor with a fluorine source. The choice of fluorinating agent and reaction conditions is crucial for controlling the degree of fluorination and the position of the fluorine atoms.

Table 1: Examples of Fluorination Reactions

| Starting Material | Fluorinating Agent/Catalyst | Product |

|---|

Chlorination of Fluorinated Propane Precursors

An alternative pathway involves the chlorination of a propane molecule that already contains fluorine atoms. Research has shown that the presence of a fluorine atom on a propane chain can significantly influence the regioselectivity of subsequent chlorination reactions. The chlorination of 2-fluoropropane, for example, is not a random process like the chlorination of propane. bohrium.com Instead, the fluorine atom directs the substitution of hydrogen atoms, making the reaction highly selective. bohrium.com This directing effect is similar to that observed with CF2 or CF3 groups and can be utilized to synthesize specific chlorinated and fluorinated propane derivatives. bohrium.com

The reaction typically proceeds via a free radical mechanism, often initiated by UV light. The presence of fluorine alters the stability of the potential radical intermediates, thereby favoring the formation of certain isomers.

Regioselective and Stereoselective Considerations in Halogenation

When halogenating alkanes like propane, the reactivity of different hydrogen atoms is not equal. Propane has six primary (1°) hydrogens and two secondary (2°) hydrogens. msu.edulibretexts.org If the reaction were purely statistical, the ratio of 1-halopropane to 2-halopropane would be 3:1. However, experimental results show a different distribution. For example, the light-induced gas phase chlorination of propane at 25°C yields 45% 1-chloropropane (B146392) and 55% 2-chloropropane. msu.edulibretexts.org This indicates that secondary hydrogens are inherently more reactive than primary hydrogens toward chlorine radicals. msu.edu

This inherent difference in reactivity is a key consideration for regioselectivity. By controlling reaction conditions, it is possible to influence the product distribution. Stereoselectivity becomes a factor when the halogenation creates a new chiral center, though in the synthesis of the achiral this compound, regioselectivity is the primary concern.

Table 2: Product Distribution in Propane Chlorination

| Product | Predicted Statistical Ratio | Observed Ratio (25 °C) |

|---|---|---|

| 1-chloropropane | 75% | 45% msu.edulibretexts.org |

Novel Preparative Methods from Unsaturated Hydrocarbons

Unsaturated hydrocarbons, such as allenes, provide a versatile starting point for the synthesis of halogenated alkanes through addition reactions. These methods offer alternative routes that can provide high selectivity and yield.

Synthesis from Allene (B1206475) Derivatives using Halogen Monofluorides (e.g., ClF)

Allenes, which contain two cumulative double bonds, are reactive substrates for addition reactions. The reaction of an allene derivative with a halogen monofluoride, such as chlorine monofluoride (ClF), can be used to introduce both a chlorine and a fluorine atom across one of the double bonds. The addition of radicals to allenes can occur at the central carbon (C2) or the terminal carbons (C1, C3). illinois.edu Theoretical studies on the addition of a chlorine atom to allene show that the addition to both the center and end carbons are barrierless processes, leading to the formation of a C3H4Cl complex. nist.gov The thermodynamically favored product is often the result of chlorine addition to the central carbon. illinois.edunist.gov The electrophilic addition of reagents like ClF to double bonds is a known method for producing chloro-fluoro compounds. nih.gov

Reaction Conditions and Catalytic Influence (e.g., Cesium Fluoride)

The conditions under which these addition reactions are carried out can significantly impact the outcome. The choice of solvent, temperature, and catalyst can influence the rate, yield, and selectivity of the reaction.

Catalysts play a crucial role in many organic syntheses. Cesium fluoride (CsF), for example, is known to be a useful base and a source of fluoride ions in organofluorine chemistry. wikipedia.org It can be used to convert certain aryl chlorides to aryl fluorides and can catalyze reactions such as trifluoromethylation. wikipedia.orgnih.gov In the context of synthesizing this compound from unsaturated precursors, a fluoride source like CsF could be employed to facilitate the introduction of fluorine atoms under specific catalytic conditions. rug.nl The use of such additives can lead to increased activity, better selectivity, and milder reaction conditions. rug.nl

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-chloro-3,3,3-trifluoropropene |

| 1-chloropropane |

| 1,1,1,3,3-pentachloropropane |

| 2-chloropropane |

| 2-fluoropropane |

| Allene |

| Antimony pentachloride |

| Antimony trifluoride |

| Cesium fluoride |

| Chlorine |

| Chlorine monofluoride |

| Fluorine |

| Hydrogen fluoride |

Multi-Step Synthesis from Readily Available Starting Materials

The laboratory-scale synthesis of this compound can be envisioned through several multi-step pathways, starting from simple and inexpensive organic precursors. One plausible and cost-effective starting material is acetone (B3395972). The synthesis would likely proceed through a series of chlorination and fluorination reactions.

A hypothetical, yet chemically sound, multi-step synthesis from acetone could involve the following key transformations:

Alpha-Chlorination of Acetone : The synthesis can commence with the chlorination of acetone (Propan-2-one) to yield 1-chloroacetone. This reaction is typically carried out using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in the presence of an acid or base catalyst.

Geminal Fluorination : The subsequent and most crucial step is the replacement of the two oxygen-bound hydrogen atoms on the carbonyl group with fluorine atoms. This transformation of a ketone into a gem-difluoride can be achieved using a variety of fluorinating agents. A common reagent for this purpose is sulfur tetrafluoride (SF₄). However, due to the hazardous nature of SF₄, alternative and safer reagents like diethylaminosulfur trifluoride (DAST) or other modern fluorinating agents might be employed. This step would convert 1-chloroacetone into this compound.

Figure 1. Proposed multi-step synthesis of this compound from acetone.

It is important to note that the efficiency of each step would be highly dependent on the specific reaction conditions, including temperature, pressure, catalyst, and the choice of solvent. The purification of the intermediate and final products would likely involve distillation, owing to the volatile nature of these short-chain halogenated hydrocarbons.

Below is a table summarizing the proposed reaction steps and the types of reagents that could be employed.

| Step | Transformation | Starting Material | Key Reagents | Product |

| 1 | Alpha-Chlorination | Acetone | SO₂Cl₂ or Cl₂ | 1-Chloroacetone |

| 2 | Geminal Fluorination | 1-Chloroacetone | SF₄, DAST | This compound |

This table is based on general principles of organic synthesis and does not represent experimentally verified data for this specific reaction sequence.

Development of Industrial-Scale Synthesis Routes

The development of an industrial-scale synthesis for this compound (HCFC-262ca) would necessitate a focus on cost-effectiveness, safety, and environmental considerations. While specific industrial processes for this compound are not publicly detailed, the general methodologies for the production of hydrochlorofluorocarbons (HCFCs) can provide a framework for a feasible manufacturing route.

A common industrial approach for the synthesis of HCFCs involves the vapor-phase fluorination of a chlorinated hydrocarbon feedstock using anhydrous hydrogen fluoride (HF) in the presence of a suitable catalyst. For this compound, a potential chlorinated precursor could be 1,2,2-trichloropropane.

The key reaction would be the catalytic exchange of chlorine atoms with fluorine atoms:

CH₃-CCl₂-CH₂Cl + 2HF --(Catalyst)--> CH₃-CF₂-CH₂Cl + 2HCl

The choice of catalyst is critical for achieving high conversion rates and selectivity towards the desired product. Commonly used catalysts for such gas-phase fluorinations include chromium-based catalysts, often supported on a high-surface-area material like activated carbon or alumina.

Key considerations for an industrial-scale process would include:

Catalyst Development : The catalyst must exhibit high activity and stability under the harsh reaction conditions (high temperatures and the presence of corrosive HF and HCl). Catalyst deactivation due to coking or poisoning would be a significant challenge to overcome.

Process Optimization : Reaction parameters such as temperature, pressure, and the molar ratio of reactants (HF to the chlorinated propane) would need to be carefully optimized to maximize the yield of this compound and minimize the formation of byproducts.

Separation and Purification : The reactor effluent would be a mixture of the desired product, unreacted starting materials, hydrogen chloride (HCl), and potentially other over-fluorinated or under-fluorinated byproducts. A sophisticated distillation train would be required to separate and purify the this compound. The recovery and recycling of unreacted HF and the purification of the HCl byproduct are also crucial for the economic viability of the process.

Materials of Construction : The corrosive nature of the reactants and products, particularly at high temperatures, would necessitate the use of specialized corrosion-resistant materials for the reactor and downstream processing equipment.

The following table outlines the key aspects of a potential industrial-scale synthesis route.

| Parameter | Description |

| Feedstocks | 1,2,2-Trichloropropane, Anhydrous Hydrogen Fluoride |

| Reaction Type | Vapor-phase catalytic fluorination |

| Catalyst | Typically a chromium-based catalyst on a support |

| Key Equipment | Fluorination reactor, distillation columns for purification |

| Major Byproduct | Hydrogen Chloride (HCl) |

| Challenges | Catalyst deactivation, process control, corrosion, product separation |

The development of such an industrial process would require significant research and development to establish the optimal conditions and ensure safe and efficient operation.

Chemical Reactivity and Mechanistic Investigations of 1 Chloro 2,2 Difluoropropane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of 1-chloro-2,2-difluoropropane involve the replacement of the chlorine atom, a good leaving group, by a nucleophile. The reaction mechanism, whether S(_N)1 or S(_N)2, is influenced by the nature of the substrate, the nucleophile, the solvent, and the temperature.

This compound is a primary alkyl halide, as the chlorine atom is attached to a carbon atom that is bonded to only one other carbon atom. Generally, primary alkyl halides are expected to react via an S(_N)2 mechanism. This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group, leading to an inversion of stereochemistry if the carbon were chiral. However, in the case of this compound, the carbon bearing the chlorine is not a stereocenter.

The S(_N)2 reaction is a one-step process where the bond to the nucleophile forms at the same time as the bond to the leaving group breaks. The rate of this reaction is dependent on the concentration of both the alkyl halide and the nucleophile.

While primary alkyl halides typically favor S(_N)2 reactions, the rate of these reactions is sensitive to steric hindrance. In this compound, the presence of two fluorine atoms on the adjacent carbon (C-2) and a methyl group can create some steric bulk. This steric hindrance can impede the approach of the nucleophile to the primary carbon (C-1), potentially slowing down the rate of an S(_N)2 reaction compared to a less substituted primary alkyl halide. The bulky groups near the reaction center can make it more difficult for the nucleophile to achieve the necessary trajectory for backside attack, thereby increasing the activation energy of the reaction.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form unsaturated products. These reactions compete with nucleophilic substitution.

Elimination of a proton from the β-carbon (C-2) and the chloride ion from the α-carbon (C-1) results in the formation of a double bond, yielding a fluorinated propene derivative. The most likely product of such an elimination reaction would be 2,2-difluoropropene. The reaction is typically facilitated by strong bases such as alkoxides (e.g., sodium ethoxide) or hydroxides in an alcoholic solvent.

For this compound, there is only one type of β-hydrogen (on the methyl group at C-3), so only one constitutional isomer can be formed upon elimination. Therefore, regioselectivity, which normally dictates the preferential formation of one constitutional isomer over another (as described by Zaitsev's or Hofmann's rule), is not a factor in this specific case.

Stereoselectivity, which refers to the preferential formation of one stereoisomer over another, is also not applicable here as the potential product, 2,2-difluoropropene, does not exhibit geometric isomerism (cis/trans isomerism).

Oxidation and Reduction Chemistry

Halogenated hydrocarbons are generally resistant to mild oxidizing agents. Under forceful oxidative conditions, they can undergo decomposition.

Radical Reactions and Their Initiation Mechanisms

The reactivity of this compound in radical reactions is primarily dictated by the strength of its various carbon-hydrogen (C-H) and carbon-chlorine (C-Cl) bonds. Radical reactions are chain reactions characterized by three distinct stages: initiation, propagation, and termination.

Initiation: The initiation phase requires an input of energy, typically in the form of heat or ultraviolet (UV) light, to generate the initial radical species. In the context of chlorination, this involves the homolytic cleavage of a chlorine molecule (Cl₂) to produce two highly reactive chlorine atoms (Cl•).

Propagation: Once formed, a chlorine radical can abstract a hydrogen atom from this compound, leading to the formation of a hydrogen chloride (HCl) molecule and a 1-chloro-2,2-difluoropropyl radical. There are two possible sites for hydrogen abstraction: the primary methyl (CH₃) group and the methylene (CH₂Cl) group. The relative rates of abstraction from these positions depend on the stability of the resulting radical. Generally, the ease of hydrogen substitution follows the order: tertiary > secondary > primary.

The resulting 1-chloro-2,2-difluoropropyl radical can then react with another chlorine molecule to yield a dichlorinated propane (B168953) derivative and a new chlorine radical, which continues the chain reaction.

Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product. This can occur through the recombination of two chlorine radicals, a chlorine radical and a 1-chloro-2,2-difluoropropyl radical, or two 1-chloro-2,2-difluoropropyl radicals.

While specific experimental data on the radical reactions of this compound are limited, the general principles of free-radical halogenation of alkanes provide a framework for understanding its likely behavior. The presence of electron-withdrawing fluorine atoms on the C2 carbon is expected to influence the bond dissociation energies of the adjacent C-H and C-C bonds, thereby affecting the regioselectivity of hydrogen abstraction.

Computational and Experimental Mechanistic Elucidation

The elucidation of reaction mechanisms for compounds like this compound increasingly relies on a synergistic approach combining experimental techniques with computational chemistry.

Computational Studies: Theoretical methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for investigating the thermodynamics and kinetics of reaction pathways. These methods can be used to calculate the bond dissociation energies (BDEs) of the various bonds within the this compound molecule, providing insights into which bonds are most likely to break under radical conditions.

For instance, computational studies on similar halogenated alkanes have been used to determine the activation barriers for hydrogen abstraction by chlorine atoms from different positions in the molecule. Such calculations can predict the relative reactivity of the primary and secondary C-H bonds in this compound and thus the expected product distribution in a radical chlorination reaction.

Interactive Data Table: Calculated Bond Dissociation Energies (BDEs) for Propane and Related Compounds

| Compound | Bond | BDE (kcal/mol) |

| Propane | CH₃CH₂CH₂–H | 101 |

| Propane | CH₃CH(H )CH₃ | 98 |

| 1-Chloropropane (B146392) | ClCH₂CH₂CH₂–H | 100 |

| 2-Chloropropane | CH₃CH(Cl)CH₂–H | 99 |

| Propane | CH₃CH₂CH₂–Cl | 81 |

Experimental Investigations: Experimental studies, such as gas-phase pyrolysis and photolysis experiments, can provide crucial data on the products and kinetics of the reactions of this compound. For example, the thermal decomposition of similar compounds like 1,2-dichloropropane has been studied, revealing the formation of various chloropropene isomers and hydrogen chloride through unimolecular elimination reactions. While not a radical chain reaction, such studies provide valuable information about the relative stability of different bonds and potential reaction pathways.

Kinetic studies on the reactions of chlorine atoms with various organic molecules have been conducted, often using relative rate techniques. However, obtaining reliable absolute rate constants for the liquid-phase reactions of chlorine atoms with compounds like this compound can be challenging due to the high reactivity and the potential for inhibition by trace impurities.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Chloro 2,2 Difluoropropane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the structure of 1-Chloro-2,2-difluoropropane by mapping the distinct chemical environments of its constituent nuclei.

¹H NMR Spectral Analysis for Proton Environments

The proton NMR (¹H NMR) spectrum of this compound (CH₃CF₂CH₂Cl) displays two distinct signals, corresponding to the methyl (-CH₃) and chloromethyl (-CH₂Cl) groups. The protons of the chloromethyl group are deshielded by the adjacent electronegative chlorine atom and the two fluorine atoms, causing them to resonate at a lower field (higher chemical shift) compared to the methyl protons.

The signal for the -CH₂Cl protons appears as a triplet at approximately 3.66 ppm. This splitting pattern arises from the coupling with the two equivalent fluorine atoms on the adjacent carbon (n+1 rule does not directly apply for heteronuclear coupling, but the two equivalent ¹⁹F nuclei split the ¹H signal into a triplet). The signal for the -CH₃ protons appears as a triplet around 1.76 ppm, resulting from coupling to the two adjacent fluorine atoms. The interaction between these proton and fluorine environments is characterized by specific coupling constants. chemicalbook.com

| Proton Environment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| -CH₂Cl | 3.66 | Triplet (t) | ³JH-F = 11.41 |

| -CH₃ | 1.76 | Triplet (t) | ³JH-F = 17.92 |

¹⁹F NMR Spectral Analysis for Fluorine Environments

In the fluorine-19 NMR (¹⁹F NMR) spectrum, the two fluorine atoms are chemically equivalent, giving rise to a single signal. This signal is located at a chemical shift of approximately -94.90 ppm (referenced to CFCl₃). chemicalbook.com The signal is split into a complex multiplet due to coupling with the protons of the adjacent methyl (-CH₃) and chloromethyl (-CH₂Cl) groups. Specifically, it is split into a quartet by the three methyl protons and a triplet by the two chloromethyl protons, resulting in a triplet of quartets.

| Fluorine Environment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

|---|---|---|---|

| -CF₂- | -94.90 | Triplet of Quartets (tq) | ³JF-H (-CH₂Cl) = 11.41 ³JF-H (-CH₃) = 17.92 |

¹³C NMR Spectral Analysis for Carbon Backbone Characterization

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show three distinct signals, one for each carbon atom in its unique chemical environment.

C1 (-CH₂Cl): This carbon is bonded to an electronegative chlorine atom, which causes a significant downfield shift. Further coupling to the two fluorine atoms on C2 will split this signal into a triplet.

C2 (-CF₂-): This carbon is directly bonded to two highly electronegative fluorine atoms, resulting in a significant downfield shift and a large one-bond carbon-fluorine coupling (¹JC-F), which splits the signal into a triplet.

C3 (-CH₃): The methyl carbon is the most upfield signal. It will also be split into a triplet due to two-bond coupling with the fluorine atoms (²JC-F).

| Carbon Environment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| -CH₂Cl | ~50-60 | Triplet (t) |

| -CF₂- | ~120-130 | Triplet (t) |

| -CH₃ | ~20-30 | Triplet (t) |

Two-Dimensional NMR Techniques for Connectivity

While one-dimensional NMR provides information about the chemical environments, two-dimensional (2D) NMR techniques would confirm the connectivity of the atoms.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would show no cross-peaks, as the two proton environments (-CH₃ and -CH₂Cl) are separated by the quaternary -CF₂- group and are not coupled to each other.

¹H-¹³C HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This experiment would reveal correlations between protons and the carbons they are directly attached to. A cross-peak would be observed between the proton signal at 3.66 ppm and the C1 carbon signal, and another between the proton signal at 1.76 ppm and the C3 carbon signal.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. Correlations would be expected between the -CH₃ protons and both C2 and C1, and between the -CH₂Cl protons and C2.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Electron Ionization (EI-MS) Fragmentation Pattern Analysis

Under electron ionization, this compound undergoes fragmentation, producing a characteristic pattern. The molecular weight of the compound is 114.52 g/mol . nih.gov Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion (M⁺) peak is expected to appear as a pair of peaks at m/z 114 and 116.

The fragmentation is dominated by the cleavage of bonds adjacent to the electronegative atoms. The base peak in the spectrum is observed at m/z 65. The formation of the major fragments is outlined below:

m/z 99/101 [M - CH₃]⁺: Loss of a methyl radical (•CH₃) from the molecular ion results in the [C₂H₂ClF₂]⁺ fragment.

m/z 79 [M - Cl]⁺: Cleavage of the C-Cl bond results in the [C₃H₅F₂]⁺ cation.

m/z 65 [C₂H₂F₂]⁺•: This is the base peak and a major fragment, likely formed through rearrangement and loss of HCl from the molecular ion or loss of a methyl group from the [M-Cl] fragment. nih.gov

m/z 64: A significant peak is also observed at m/z 64. nih.gov

| m/z | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 114/116 | [C₃H₅ClF₂]⁺• | Molecular Ion (M⁺) |

| 99/101 | [C₂H₂ClF₂]⁺ | Loss of •CH₃ |

| 79 | [C₃H₅F₂]⁺ | Loss of •Cl |

| 65 | [C₂H₂F₂]⁺• | Base Peak |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass with very high precision. For this compound, HRMS provides an exact mass that confirms its molecular formula, C₃H₅ClF₂.

The theoretically calculated monoisotopic mass of this compound is 114.0047842 Da. nih.gov HRMS analysis of this compound would yield a measured mass-to-charge ratio (m/z) that is extremely close to this theoretical value, typically within a few parts per million (ppm). This level of accuracy allows for the unambiguous determination of the elemental formula, distinguishing it from other compounds that might have the same nominal mass.

Furthermore, the mass spectrum of this compound exhibits a characteristic isotopic pattern due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in two molecular ion peaks:

[M]⁺: The peak corresponding to the molecule containing the ³⁵Cl isotope.

[M+2]⁺: A peak two mass units higher, corresponding to the molecule containing the ³⁷Cl isotope.

The intensity ratio of the [M]⁺ peak to the [M+2]⁺ peak is approximately 3:1, which is a distinctive signature for a molecule containing a single chlorine atom. docbrown.infodocbrown.info This isotopic pattern provides definitive evidence for the presence of chlorine in the molecule.

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₃H₅ClF₂ | nih.gov |

| Calculated Exact Mass | 114.0047842 Da | nih.gov |

| Expected Isotopic Peaks | [M]⁺, [M+2]⁺ | |

| Expected Intensity Ratio | ~3:1 | docbrown.infodocbrown.info |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, providing a molecular "fingerprint."

Characteristic Vibrational Modes and Functional Group Assignments

C-H Vibrations: The methyl (CH₃) and methylene (CH₂) groups give rise to stretching vibrations in the 2850-3080 cm⁻¹ region and bending vibrations between 1300-1500 cm⁻¹. docbrown.infodocbrown.info

C-F Vibrations: The geminal difluoro group (CF₂) is expected to show strong, characteristic stretching vibrations. Based on data for 2,2-difluoropropane (B1294401), symmetric and asymmetric CF₂ stretching modes would likely appear in the 1190-1250 cm⁻¹ region. nist.gov

C-Cl Vibrations: The C-Cl stretching vibration is typically observed in the lower frequency "fingerprint" region of the spectrum, generally between 580 and 780 cm⁻¹. docbrown.infodocbrown.info

C-C Skeletal Vibrations: Stretching and bending of the carbon backbone occur at lower frequencies, typically in the 700-1200 cm⁻¹ range. nist.govdocbrown.info

Table 2: Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Assignment |

| ~2880 - 3080 | C-H stretch | CH₃ and CH₂ asymmetric/symmetric stretch |

| ~1300 - 1500 | C-H bend | CH₃ and CH₂ bending/scissoring |

| ~1190 - 1250 | C-F stretch | CF₂ asymmetric/symmetric stretch |

| ~700 - 1200 | C-C stretch | Skeletal vibrations |

| ~580 - 780 | C-Cl stretch | C-Cl stretch |

Conformational Analysis through Vibrational Signatures

Rotation around the single C-C bond in this compound can lead to the existence of different rotational isomers, or conformers. These conformers, such as gauche and anti arrangements, will have slightly different energies and geometries.

Vibrational spectroscopy is a powerful tool for studying this conformational isomerism. Each distinct conformer has its own unique set of vibrational frequencies. Although the energy differences may be small, leading to an equilibrium mixture of conformers at room temperature, their distinct vibrational signatures can often be resolved, particularly at low temperatures.

For instance, certain vibrational modes, especially those involving the C-Cl and C-F bonds and the carbon skeleton, are sensitive to the dihedral angle of the molecule. This can result in the appearance of different bands in the IR and Raman spectra corresponding to each conformer. By analyzing the temperature dependence of the intensities of these bands, the relative stability and enthalpy differences between the conformers can be determined. While specific experimental data for this compound is not available, the principles of conformational analysis using vibrational spectroscopy are well-established for similar halogenated alkanes. nih.gov

Microwave Spectroscopy for Precise Gas-Phase Structure

Microwave spectroscopy measures the transitions between rotational energy levels of a molecule in the gas phase. This technique allows for an extremely precise determination of the molecule's moments of inertia, from which a detailed three-dimensional structure, including bond lengths and bond angles, can be calculated with high accuracy.

For a molecule like this compound, microwave spectroscopy would provide the definitive gas-phase structure. The analysis would yield rotational constants (A, B, C) for the parent molecule and its isotopologues (e.g., containing ³⁷Cl). By fitting these multiple sets of rotational constants, the precise positions of the atoms can be determined.

While specific microwave spectroscopy studies on this compound were not found, the technique has been successfully applied to a wide range of similar halogenated molecules to elucidate their structures. nih.govnsf.gov A hypothetical study would yield the structural parameters outlined in the table below.

Table 3: Representative Structural Parameters Determinable by Microwave Spectroscopy

| Parameter | Type | Expected Value Range |

| r(C-C) | Bond Length | 1.52 - 1.54 Å |

| r(C-H) | Bond Length | 1.08 - 1.10 Å |

| r(C-Cl) | Bond Length | 1.77 - 1.79 Å |

| r(C-F) | Bond Length | 1.34 - 1.36 Å |

| ∠(CCCl) | Bond Angle | 109° - 111° |

| ∠(CCF) | Bond Angle | 108° - 110° |

| ∠(FCF) | Bond Angle | 107° - 109° |

Integration of Spectroscopic Data for Comprehensive Structural Assignment

The unambiguous structural elucidation of this compound is achieved not by a single technique, but by the synergistic integration of data from multiple spectroscopic methods.

HRMS establishes the correct elemental formula (C₃H₅ClF₂) and confirms the presence of a single chlorine atom through its distinct isotopic signature.

IR and Raman spectroscopy confirm the presence of the key functional groups (alkyl C-H, C-F₂, C-Cl) by identifying their characteristic vibrational frequencies. These techniques also provide the means to investigate the conformational isomers present in a sample.

Together, these advanced spectroscopic methods provide complementary information that, when combined, offers a complete and detailed picture of the molecular structure of this compound, from its elemental composition and connectivity to its precise three-dimensional geometry and conformational behavior.

Computational Chemistry and Theoretical Modeling of 1 Chloro 2,2 Difluoropropane

Conformational Analysis and Potential Energy Surface Mapping

The rotation around single bonds in 1-chloro-2,2-difluoropropane gives rise to different spatial arrangements of atoms known as conformations. Conformational analysis involves studying the energy of these different arrangements to determine the most stable forms and the energy barriers to rotation between them. lumenlearning.comchemistrysteps.comucalgary.calibretexts.org

Rotation around the C1-C2 bond (the bond between the -CH₂Cl and -CF₂CH₃ groups) is of primary interest. The key conformers can be described by the dihedral angle between the C-Cl bond on C1 and the C-C bond of the methyl group on C2.

Anti Conformer: The chlorine atom and the methyl group are positioned 180° apart. This arrangement typically minimizes steric hindrance.

Gauche Conformers: The chlorine atom and the methyl group are positioned approximately 60° apart. There are two possible gauche conformers which are mirror images of each other.

To map the energetic landscape of this rotation, a potential energy surface (PES) scan is performed. In this computational procedure, the dihedral angle is systematically changed in small increments (e.g., 10-15 degrees), and at each step, the energy of the molecule is calculated after allowing all other geometric parameters (bond lengths, angles) to relax. The resulting plot of energy versus dihedral angle reveals the stable conformers (energy minima) and the transition states for rotation (energy maxima), which define the rotational barriers.

While a specific PES for this compound is not available in published literature, studies on similar molecules like 1-chloropropane (B146392) show that the gauche conformer can be slightly more stable than the anti conformer. chemistrysteps.com

The relative stability of the conformers is determined by a balance of several intramolecular interactions.

Steric Repulsion: This is the repulsive force between electron clouds of bulky groups when they are brought close together. Typically, steric repulsion destabilizes eclipsed and gauche conformations in favor of the anti conformation, where groups are farthest apart.

Gauche Effect: An exception to the principle of steric hindrance is the "gauche effect," where a conformation with adjacent electronegative substituents in a gauche arrangement is more stable than the anti conformer. nih.gov This effect is prominent in molecules like 1,2-difluoroethane. The stability is often attributed to hyperconjugation.

Hyperconjugation: This is a stabilizing interaction that results from the delocalization of electrons from a filled bonding orbital (like a C-H or C-C σ orbital) into an adjacent empty antibonding orbital (like a C-F or C-Cl σ* orbital). In a gauche conformation, a C-H or C-C bond can be anti-periplanar (180°) to a highly electron-accepting C-F or C-Cl antibonding orbital, allowing for effective electron donation and stabilization. nih.gov

For this compound, the conformational preference will be a complex interplay between the steric bulk of the chlorine atom and the methyl group, and the potent hyperconjugative and electrostatic interactions involving the two highly electronegative fluorine atoms and the chlorine atom. The presence of the geminal difluoro group is expected to significantly influence these interactions.

Prediction of Spectroscopic Parameters (NMR, IR, Raman)

Computational chemistry is a valuable tool for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.

NMR Spectroscopy: Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and spin-spin coupling constants. These calculations involve determining the magnetic shielding around each nucleus within the molecule. Comparing calculated spectra for different possible isomers or conformers with experimental data can be a powerful method for structure elucidation. For example, the predicted ¹H NMR spectrum would show distinct signals for the methyl (-CH₃) and chloromethyl (-CH₂Cl) protons, with splitting patterns determined by their neighboring atoms. docbrown.info

IR and Raman Spectroscopy: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational methods can calculate the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies correspond to specific molecular motions, such as C-H, C-F, C-Cl, and C-C bond stretching, as well as various bending and torsional modes. This information is invaluable for interpreting experimental IR and Raman spectra, allowing for the assignment of observed absorption bands to specific vibrational modes.

Although no specific calculated spectroscopic data for this compound is readily available in the literature, these computational techniques are routinely applied and would be the standard approach for a theoretical spectroscopic analysis of the molecule.

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₃H₅ClF₂ |

| 2,2-difluoropropane (B1294401) | C₃H₆F₂ |

| 1-chloropropane | C₃H₇Cl |

| 1-fluoropropane | C₃H₇F |

| 1,2-difluoroethane | C₂H₄F₂ |

| Butane | C₄H₁₀ |

| Ethane | C₂H₆ |

Theoretical Studies of Reaction Mechanisms and Transition States

A comprehensive review of scientific literature and computational chemistry databases did not yield specific theoretical studies focused on the reaction mechanisms and transition states of this compound. While computational methods are widely applied to understand the reactivity of halogenated hydrocarbons, dedicated research on the reaction pathways, activation energies, and the geometry of transition states for this particular compound appears to be limited or not publicly available.

Theoretical studies in this area would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT) or ab initio methods, to model potential energy surfaces for various reactions, including nucleophilic substitution, elimination, and atmospheric degradation pathways. Such studies would provide valuable insights into the kinetics and thermodynamics of these reactions, elucidating the role of the fluorine and chlorine substituents on the propane (B168953) backbone in directing reaction outcomes. However, at present, there is a lack of published research applying these computational tools specifically to this compound.

Molecular Dynamics Simulations for Dynamic Behavior

There is a notable absence of published research detailing molecular dynamics (MD) simulations specifically for this compound in the scientific literature. MD simulations are a powerful computational tool for investigating the dynamic behavior of molecules, providing detailed information on conformational changes, intermolecular interactions, and transport properties in various phases.

For a molecule like this compound, MD simulations could be employed to study its behavior in the gas and liquid phases, as well as its interactions with other molecules or materials. Such simulations would rely on the development of an accurate force field that describes the intra- and intermolecular forces governing the system. The results could provide insights into properties such as diffusion coefficients, radial distribution functions, and the orientational structure of the liquid state. Despite the potential for such studies to enhance the understanding of the physical properties and dynamic behavior of this compound, dedicated research in this area has not been found in the available literature.

Environmental Research and Atmospheric Chemistry of Halogenated Propane Derivatives

Atmospheric Lifetime Estimation and Kinetic Studies

The atmospheric lifetime of a compound is a critical measure of its potential environmental impact. It is determined by the rates of its various removal processes. For 1-Chloro-2,2-difluoropropane, the lifetime is dictated by its removal in both the troposphere and the stratosphere.

Based on kinetic studies and atmospheric modeling, the following lifetimes have been determined for this compound noaa.govnoaa.govnoaa.gov:

| Lifetime Parameter | Value (Years) |

| Global Atmospheric Lifetime | 3.17 |

| Tropospheric Atmospheric Lifetime | 3.33 |

| Stratospheric Atmospheric Lifetime | 65.2 |

The Global Atmospheric Lifetime is the total time the compound is expected to remain in the atmosphere. The relatively short tropospheric lifetime of 3.33 years is indicative of efficient removal by hydroxyl radicals. noaa.govnoaa.gov

Formation of Atmospheric Degradation Products and Their Fate

Following the initial reaction of this compound with •OH radicals, the resulting alkyl radical (e.g., •CH₂CF₂CH₂Cl) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (CH₂ (O₂•)CF₂CH₂Cl). This peroxy radical can then undergo a series of reactions in the atmosphere, leading to the formation of more stable degradation products.

While specific experimental studies on the degradation products of HCFC-262ca are not widely available, based on the known chemistry of similar HCFCs, the expected products include:

Carbonyl halides: Such as chlorodifluoro acetyl chloride (CF₂ClC(O)Cl) or formyl chloride (HC(O)Cl).

Aldehydes: Such as chlorodifluoro acetaldehyde.

Carbon dioxide (CO₂) and hydrogen halides (HF, HCl).

These degradation products have their own atmospheric fates. For example, carbonyl halides can be removed from the atmosphere through photolysis or hydrolysis (reaction with water), eventually forming stable inorganic acids like hydrochloric acid (HCl) and hydrofluoric acid (HF), which are removed by precipitation.

Contribution to Ozone Depletion and Global Warming Potential

Although HCFCs are less damaging to the ozone layer than CFCs, they still contain chlorine and thus contribute to ozone depletion. noaa.gov Their potential to cause global warming is also a key environmental consideration.

The environmental impact of this compound is quantified by its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). noaa.gov

| Environmental Metric | Value | Time Horizon (Years) |

| Ozone Depletion Potential (ODP) | 0.019 | N/A |

| Global Warming Potential (GWP) | 935 | 20 |

| Global Warming Potential (GWP) | 254 | 100 |

| Radiative Efficiency (W m⁻² ppb⁻¹) | 0.227 | N/A |

The Ozone Depletion Potential (ODP) is a relative measure of the substance's ability to destroy stratospheric ozone, with CFC-11 assigned a reference value of 1. noaa.gov The ODP of 0.019 for HCFC-262ca is characteristic of HCFCs, being significantly lower than that of CFCs but not zero. noaa.gov

The Global Warming Potential (GWP) measures how much heat a greenhouse gas traps in the atmosphere over a specific time period, relative to carbon dioxide (CO₂), which has a GWP of 1. The 100-year GWP of 254 indicates that, over a century, one kilogram of this compound will trap 254 times more heat than one kilogram of CO₂. noaa.gov

Environmental Transport and Distribution Modeling

Once released into the atmosphere, this compound is subject to atmospheric transport and distribution. Its relatively short global lifetime of 3.17 years means that it is not perfectly mixed throughout the atmosphere, and its concentration will be highest in the hemisphere of its emission. noaa.gov

Compounds with lifetimes of a few years are subject to long-range transport within the troposphere. They can be carried by weather systems and global circulation patterns far from their original sources. A portion of the emitted HCFC-262ca will be transported to the stratosphere, where its breakdown contributes to ozone depletion.

Atmospheric models use data on emissions, chemical reaction rates (kinetics), and atmospheric circulation to predict the concentration and distribution of compounds like HCFC-262ca. These models are essential for understanding how emissions in one region can affect the global atmosphere and for calculating key metrics like the ODP and GWP. The transport of the chlorine released from HCFC-262ca to the polar regions is of particular concern, as it can enhance ozone depletion over the Arctic and Antarctic.

Despite a comprehensive search for toxicological data on the chemical compound this compound, detailed research findings necessary to populate the requested article sections are not available in the public domain. Information regarding specific in vitro and in vivo studies, including mutagenicity, cytotoxicity, acute, subchronic, chronic, reproductive, and developmental toxicity, is not sufficiently detailed in accessible scientific literature or databases to meet the requirements of the outlined article structure.

Therefore, this article cannot be generated as requested due to the absence of specific scientific research and data for this compound.

Toxicological Research and Safety Assessment Frameworks Excluding Dosage/administration Information

Application of GreenScreen® for Safer Chemicals Hazard Assessment

GreenScreen® for Safer Chemicals is a globally recognized method for comparative chemical hazard assessment. wikipedia.orghabitablefuture.org It provides a framework for evaluating the intrinsic hazards of a chemical and is used to identify substances of high concern and safer alternatives. habitablefuture.orgcleanproduction.org The GreenScreen methodology involves a comprehensive review of existing toxicological and environmental fate data. cleanproduction.org When empirical data is lacking for a specific chemical, the framework allows for the use of data from analogous compounds and computational modeling to fill in data gaps. wikipedia.orghabitablefuture.org

The assessment process characterizes the hazard level of a substance for various human and environmental health endpoints. habitablefuture.org Based on this hazard profile, the chemical is assigned a Benchmark score ranging from 1 to 4. habitablefuture.org

GreenScreen® Benchmark Scores

| Benchmark | Description |

|---|---|

| Benchmark 1 | Avoid - Chemical of High Concern: Assigned to chemicals with high hazard for endpoints such as carcinogenicity, mutagenicity, reproductive or developmental toxicity, endocrine disruption, or persistence and bioaccumulation. habitablefuture.org |

| Benchmark 2 | Use but Search for Safer Substitutes: Indicates a chemical with moderate to high hazards. |

| Benchmark 3 | Use but Still Opportunity for Improvement: Represents a chemical with moderate hazards. |

| Benchmark 4 | Prefer - Safer Chemical: The chemical has low hazards. |

Source: Pharos, Clean Production Action habitablefuture.org

A publicly available GreenScreen® assessment for 1-chloro-2,2-difluoropropane has not been identified. The completion of such an assessment would require a thorough toxicological review by a licensed profiler, who would gather and analyze all available scientific literature and modeling data to determine the hazard levels for all required endpoints and subsequently assign a Benchmark score. wikipedia.orghabitablefuture.org

Ecotoxicological Impact on Aquatic and Terrestrial Organisms

Specific data on the ecotoxicological impact of this compound on aquatic and terrestrial organisms is not available in the current body of scientific literature. Studies examining its effects on representative species from different trophic levels, such as algae, invertebrates, and fish for the aquatic environment, or earthworms and plants for the terrestrial environment, have not been found.

The environmental fate of a chemical can provide insights into its potential for ecotoxicological effects. For instance, the persistence, bioaccumulation potential, and mobility of a substance in the environment will determine the extent and duration of exposure for various organisms. For the related compound 2,2-difluoropropane (B1294401), its high vapor pressure and Henry's law constant suggest it is likely to volatilize from soil and water surfaces, with volatilization to the atmosphere being the primary transport pathway. ornl.gov Its moderate water solubility and low soil adsorption coefficient indicate a potential for leaching to groundwater, though this is not considered a major pathway. ornl.gov

While this provides a general idea of how a similar compound might behave, it is not a substitute for specific ecotoxicological testing of this compound. Without such studies, its potential to cause harm to aquatic and terrestrial ecosystems remains unknown.

Advanced Applications and Role As a Chemical Building Block

Intermediate in Organic Synthesis

As a functionalized propane (B168953) derivative, 1-chloro-2,2-difluoropropane can serve as a building block for the introduction of fluorine-containing moieties into organic molecules. The carbon-chlorine bond is the most likely site for nucleophilic substitution or elimination reactions, providing a pathway to a variety of other fluorinated compounds.

While specific industrial-scale applications are not widely documented, the chemical structure of this compound lends itself to fundamental organic transformations. Dehydrochlorination, a common reaction for chloroalkanes, would yield 2,2-difluoropropene. This reaction is typically achieved by treatment with a strong base. The resulting difluoropropene is a potentially valuable monomer for polymerization reactions or a reactive intermediate for further functionalization.

Another potential transformation is the replacement of the chlorine atom with other functional groups through nucleophilic substitution reactions. However, the presence of the two fluorine atoms on the adjacent carbon can influence the reactivity of the C-Cl bond, and the potential for competing elimination reactions must be considered.

Table 1: Potential Transformations of this compound

| Reaction Type | Reagents | Potential Product(s) |

| Dehydrochlorination | Strong Base (e.g., KOH) | 2,2-Difluoropropene |

| Nucleophilic Substitution | Nucleophile (e.g., CN-, OR-) | Substituted difluoropropanes |

This table represents theoretically possible reactions based on the chemical structure of this compound and general principles of organic chemistry. Specific reaction conditions and outcomes would require experimental validation.

The incorporation of fluorine atoms into pharmaceutical and agrochemical compounds is a well-established strategy to enhance their biological activity, metabolic stability, and lipophilicity. Fluorinated building blocks are therefore of significant interest in medicinal and agricultural chemistry.

While direct utilization of this compound in the synthesis of commercial drugs or pesticides is not prominently reported in the literature, its derivatives, such as 2,2-difluoropropene, could serve as precursors. The gem-difluoroalkyl group is a key structural motif in various bioactive molecules. The ability to introduce this group via a three-carbon building block like this compound is of synthetic interest.

For example, the addition of various reagents across the double bond of 2,2-difluoropropene could lead to a range of functionalized 2,2-difluoropropane (B1294401) derivatives, which could then be further elaborated into more complex molecules.

Research in Functional Materials Development

The unique properties imparted by fluorine atoms, such as high thermal stability, chemical resistance, and low surface energy, make fluorinated compounds valuable in materials science.

Fluoropolymers are a class of polymers with a fluorine-containing backbone or side chains. They are known for their high-performance characteristics. While there is no widespread documentation of this compound being directly used as a monomer in commercial fluoropolymer production, its potential derivative, 2,2-difluoropropene, could theoretically be polymerized or copolymerized to create novel polymeric materials. The properties of such polymers would be influenced by the presence of the gem-difluoro group on the polymer backbone.

Hydrochlorofluorocarbons (HCFCs) have historically been used as refrigerants and solvents. Due to their ozone-depleting potential, their use is being phased out under the Montreal Protocol. Research into alternatives has been a significant area of study. While this compound (HCFC-262ca) is classified as an HCFC, its specific properties as a refrigerant or specialty solvent are not extensively detailed in publicly available research. The focus has largely been on other HCFCs and their hydrofluorocarbon (HFC) and hydrofluoroolefin (HFO) replacements.

The general characteristics of fluorinated solvents include high density, low viscosity, and low surface tension. They are often used in precision cleaning and as carriers for lubricants. Any research into this compound for these applications would need to consider its environmental impact, including its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP).

Contributions to Green Chemistry Methodologies

The principles of green chemistry encourage the use of substances and processes that reduce or eliminate the use and generation of hazardous substances. The use of HCFCs like this compound is generally not aligned with the principles of green chemistry due to their environmental impact.

The primary contribution of research related to this compound to green chemistry would be in the development of environmentally benign synthetic routes to this compound or, more importantly, in finding greener alternatives that can fulfill similar synthetic roles without the associated environmental penalties. This includes the development of fluorine-containing compounds with zero ODP and low GWP.

Furthermore, any synthetic process utilizing this compound would need to be evaluated for its atom economy, energy efficiency, and the use of non-toxic reagents and solvents to be considered "green."

Design of More Sustainable Synthesis Routes

The design of sustainable synthesis routes focuses on maximizing efficiency while minimizing waste and the use of hazardous substances. For a molecule like this compound, its potential as a building block lies in the strategic transformation of its functional groups—the chlorine and fluorine atoms—to introduce fluorine into more complex molecules. The incorporation of fluorine into pharmaceuticals and agrochemicals can significantly enhance their efficacy. olemiss.edu

The development of diversity-oriented synthesis using fluorine-containing building blocks is a key area of research in fluorine chemistry. semanticscholar.org While specific research on this compound as a starting material is limited, general principles for the sustainable use of similar small fluorinated molecules can be applied. A crucial aspect of a sustainable synthesis route is atom economy, which measures the efficiency of a reaction in converting reactants to the desired product.

Hypothetical Sustainable Synthesis Pathway:

A hypothetical sustainable route utilizing this compound could involve its catalytic conversion to a more valuable, difluorinated intermediate. For instance, a selective dehydrochlorination reaction could yield a difluorinated alkene, a versatile precursor for various other fluorinated compounds. The sustainability of such a process would be evaluated based on several green chemistry metrics.

Table 1: Green Chemistry Metrics for a Hypothetical Sustainable Synthesis Route

| Metric | Description | Application to this compound Transformation |

| Atom Economy | The measure of the amount of starting materials that become incorporated into the final product. | A high atom economy would be achieved if the majority of the atoms from this compound are incorporated into the desired fluorinated product. |

| Catalysis | The use of catalysts to increase reaction efficiency and reduce energy consumption. | The use of a recyclable, non-toxic catalyst for the transformation of this compound would be a key feature of a sustainable route. |

| Renewable Feedstocks | The use of starting materials derived from renewable resources. | While this compound is not derived from renewable feedstocks, its use as a building block to create high-value products from a substance that is being phased out could be considered a form of chemical recycling. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure. | A sustainable process would involve reactions that do not require significant energy input for heating or pressure generation. |

| Waste Prevention | Designing chemical syntheses to prevent waste, rather than treating or cleaning up waste after it has been created. | The ideal synthesis would produce minimal byproducts, with any waste being non-toxic and easily recyclable. |

The search for more efficient and selective fluorination methods is a significant area of interest for both academic and industrial research, driven by the increasing demand for fluorinated building blocks. olemiss.edu

Development of Environmentally Benign Chemical Processes

The development of environmentally benign chemical processes involving this compound is intrinsically linked to mitigating its environmental impact. As an HCFC, it contributes to ozone depletion and has a global warming potential. nih.govteachchemistry.org Therefore, any process utilizing this compound must be designed to prevent its release into the atmosphere and ideally lead to its transformation into a more environmentally friendly substance.

One potential avenue for the environmentally benign use of HCFCs is through catalytic hydrodehalogenation. This process involves the removal of halogen atoms (chlorine and fluorine) and their replacement with hydrogen, potentially converting HCFCs into useful hydrocarbons or less harmful fluorinated compounds. The choice of catalyst is critical to ensure high selectivity and efficiency, avoiding the formation of unwanted byproducts.

Table 2: Potential Environmentally Benign Transformations of this compound

| Transformation Process | Description | Potential Products | Environmental Benefit |

| Catalytic Hydrodechlorination | Selective removal of the chlorine atom and its replacement with a hydrogen atom. | 2,2-difluoropropane | Conversion to a compound with a lower ozone depletion potential. |

| Catalytic Hydrodefluorination | Selective removal of fluorine atoms and their replacement with hydrogen atoms. | Partially fluorinated or non-fluorinated propanes | Reduction of global warming potential. |

| Conversion to Fluorinated Olefins | Dehydrohalogenation to form unsaturated fluorinated compounds. | Difluoropropenes | Creation of valuable intermediates for the synthesis of fluoropolymers and other materials. |

The overarching goal in developing environmentally benign processes for compounds like this compound is to move away from their emissive applications and towards their use as contained intermediates in well-controlled, efficient chemical syntheses. The principles of green chemistry, such as the use of safer solvents and reaction conditions, would be paramount in the design of such processes. scispace.com The development of replacements for chlorofluorocarbons (CFCs) and HCFCs has been a significant case study in the application of green chemistry principles to address a global environmental challenge. advance-he.ac.uk The focus has now shifted to not only finding replacements with zero ozone depletion potential but also with low global warming potential. nih.gov

Future Research Directions and Unresolved Challenges

Exploration of Novel Catalytic Systems for Synthesis

The synthesis of 1-Chloro-2,2-difluoropropane, and HCFCs in general, is an area ripe for innovation. Current production methods often involve multi-step processes that can be energy-intensive and may generate undesirable byproducts. Future research must focus on the development of novel catalytic systems that offer higher selectivity, efficiency, and sustainability.

One promising avenue is the catalytic hydrodechlorination of more highly chlorinated propane (B168953) precursors. A patented process describes the formation of this compound by the hydrogen reduction of compounds like 1,3-dichloro-2,2-difluoropropane using hydrogenation catalysts containing metals such as Palladium (Pd), Platinum (Pt), and Rhodium (Rh) noaa.gov. Future work should expand on this by exploring:

Bimetallic and Nanoparticle Catalysts: Research on other HCFCs has shown that bimetallic catalysts (e.g., Pd-Pt) can exhibit synergistic effects, leading to higher activity and stability compared to their monometallic counterparts. mdpi.comresearchgate.net The transfer of electron charge between the metals can create more active sites for the hydrodechlorination reaction. mdpi.com Investigating the application of well-defined alloy nanoparticles could lead to catalysts with superior performance for HCFC-262ca synthesis.

Novel Support Materials: The choice of catalyst support is crucial. While activated carbon is common, exploring novel supports like ordered mesoporous carbons, zeolites, or metal oxides could enhance catalyst dispersion, stability, and resistance to poisoning. mdpi.com

Single-Atom Catalysis: A frontier in catalysis, single-atom catalysts could offer maximum atom efficiency and unique selectivity. Designing supports that can stabilize individual atoms of active metals like Pd or Pt for the specific conversion to this compound is a significant but potentially rewarding challenge.

Table 1: Potential Catalytic Systems for Future Research

| Catalyst Type | Potential Advantages | Research Focus |

|---|---|---|

| Bimetallic Alloys (e.g., Pd-Pt) | Synergistic activity, enhanced stability | Optimizing metal ratios, understanding electronic effects |

| Nanoparticle Catalysts | High surface area, tunable properties | Control of particle size and shape for selectivity |

| Novel Supports (e.g., Zeolites) | Shape selectivity, improved dispersion | Tailoring support acidity and porosity |

| Single-Atom Catalysts | Ultimate atom efficiency, unique selectivity | Stabilizing single atoms, reaction mechanism studies |

Deeper Understanding of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms governing the synthesis and degradation of this compound is essential for process optimization and environmental impact assessment. The cleavage of C-Cl and C-F bonds, the role of the catalyst surface, and the reaction kinetics are not fully elucidated.

Kinetic studies have compared the reactivity of this compound with other chlorinated compounds. For instance, its reaction rate with sodium iodide in acetone (B3395972) was found to be significantly lower than that of n-propyl chloride, highlighting the influence of the fluorine atoms on the molecule's reactivity. nih.govenvirotech-europe.comfluorocarbons.orgresearchgate.netresearchgate.net Future research should aim to:

Elucidate Hydrodechlorination Pathways: The mechanism of catalytic hydrodechlorination is thought to involve the rate-determining step of breaking the carbon-chlorine bond. mdpi.com Detailed studies are needed to understand the adsorption of HCFC-262ca on the catalyst surface, the nature of the hydrogen activation, and the desorption of the final product.

Investigate Byproduct Formation: Identifying the pathways that lead to the formation of impurities is crucial for improving the selectivity of synthesis. This involves detailed analysis of the reaction mixture under various conditions to map out the complete reaction network.

Computational Modeling: Theoretical calculations, such as Density Functional Theory (DFT), can provide invaluable insights into reaction pathways, transition states, and activation energies that are difficult to observe experimentally. nih.gov Modeling the interaction of this compound with different catalyst surfaces can help predict the most effective catalytic systems.

Integration of Advanced Spectroscopic and Computational Techniques for Enhanced Prediction

Predicting the physical, chemical, and toxicological properties of compounds like this compound without extensive experimental work is a major goal of modern chemistry. Integrating advanced spectroscopic analysis with powerful computational methods is key to achieving this.

Currently, basic data like molecular weight and a few spectral details are available. safechem.com However, a comprehensive dataset is lacking. Future research should focus on:

Advanced Spectroscopic Characterization: A complete characterization using techniques such as multidimensional NMR spectroscopy, high-resolution infrared spectroscopy, and Raman spectroscopy is needed to build a complete picture of the molecule's structure and vibrational modes. This data is essential for validating and refining computational models.

Computational Property Prediction: Using computational chemistry, a wide range of properties can be estimated. This includes thermophysical properties (boiling point, vapor pressure), environmental parameters (reaction rates with atmospheric radicals), and spectral data. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict biological activity based on molecular structure. unido.orgfluorocarbons.org

Machine Learning and AI: By training machine learning algorithms on existing data for a wide range of halogenated hydrocarbons, it may be possible to predict the properties and behavior of lesser-studied compounds like this compound with increasing accuracy.

Comprehensive Environmental Impact Assessment and Mitigation Strategies

As a hydrochlorofluorocarbon (HCFC), this compound is known to have an impact on the environment, specifically concerning stratospheric ozone depletion and global warming. researchgate.net While HCFCs are generally less damaging than the chlorofluorocarbons (CFCs) they replaced, a thorough assessment is crucial. nih.govnoaa.gov

The Ozone Depletion Potential (ODP) for HCFC-262ca has been reported in a range of 0.002 to 0.02, relative to CFC-11 (ODP = 1.0). mdpi.comnih.gov However, its Global Warming Potential (GWP) is less well-defined in publicly available literature. A comprehensive environmental assessment requires further research into:

Atmospheric Lifetime and Degradation Pathways: The primary removal mechanism for HCFCs in the atmosphere is reaction with the hydroxyl (OH) radical in the troposphere. noaa.govnoaa.gov The rate of this reaction determines the compound's atmospheric lifetime. fluorocarbons.orgfluorocarbons.orgnoaa.govnasa.gov Detailed kinetic studies and atmospheric modeling are needed to accurately determine the lifetime of HCFC-262ca and identify its atmospheric degradation products, such as acid halides (e.g., COFCl, HFCO) and subsequently trifluoroacetic acid (TFA). epa.govnoaa.gov

Accurate GWP Determination: The GWP of a compound depends on its infrared absorption spectrum and its atmospheric lifetime. tecnichenuove.itepa.gov Experimental measurement of the infrared spectrum of this compound is necessary to calculate a precise GWP value, which is critical for climate impact assessments.

Mitigation and Destruction Technologies: Research into efficient and environmentally benign methods for the destruction or conversion of HCFCs is vital. Catalytic hydrodechlorination, for instance, can be used not only for synthesis but also for converting unwanted HCFCs into valuable, non-toxic products. mdpi.comnih.gov

Table 2: Environmental Profile of this compound (HCFC-262ca)

| Parameter | Reported Value / Status | Future Research Need |

|---|---|---|

| CAS Number | 420-99-5 | N/A |

| Molecular Formula | C3H5ClF2 | N/A |

| Ozone Depletion Potential (ODP) | 0.002–0.02 mdpi.comnih.gov | Refinement of the value through advanced atmospheric modeling. |

| Global Warming Potential (GWP) | Not well-established | Experimental IR spectroscopy and lifetime studies to calculate an accurate 100-year GWP. |

| Atmospheric Lifetime | Not specifically determined | Kinetic studies of the reaction with OH radicals. |

| Degradation Products | Expected to form acid halides and TFA | Smog chamber studies to identify and quantify all degradation products. |

Detailed Toxicological Pathways and Structure-Activity Relationship Studies

The toxicological profile of this compound is largely unknown. While most HCFCs exhibit low acute toxicity, some have shown mutagenic potential in certain tests. nih.govnih.gov A comprehensive understanding of its potential health effects is a critical unresolved challenge. Future research should include:

In Vitro and In Vivo Studies: A battery of toxicological tests is necessary to assess the potential of HCFC-262ca to cause effects such as mutagenicity, carcinogenicity, reproductive toxicity, and neurotoxicity. nih.gov Initial screening can be done using in vitro methods, such as the Ames test, to reduce the need for animal testing. nih.govnuvisan.com

Metabolism and Biotransformation: Understanding how the compound is metabolized in the body is key to assessing its toxicity. Research should focus on identifying the metabolic pathways, the enzymes involved (e.g., cytochrome P450), and the resulting metabolites. For other halogenated propanes, metabolism is a critical factor in their toxicity. nih.gov

Structure-Activity Relationship (SAR) Studies: By systematically comparing the toxicological data of this compound with that of structurally related halogenated propanes, it is possible to develop SAR models. nih.gov These models can help predict the toxicity of other, less-studied HCFCs and guide the design of safer alternative compounds. The position and number of halogen atoms can significantly influence the biological activity of these molecules.

Identification of New High-Value Applications in Emerging Technologies

While HCFCs are being phased out in many traditional applications like refrigeration and large-scale foam blowing due to environmental regulations, there may be opportunities for their use in niche, high-value areas where emissions can be well-controlled. unido.orgdataintelo.comipcc.ch The unique properties of fluorinated compounds—such as chemical inertness, low surface tension, and specific solvency—make them attractive for specialty applications. envirotech-europe.comsafechem.comliminchemical.commarket.us

Future research could explore the potential of this compound as:

A Specialty Solvent or Cleaning Agent: Fluorinated solvents are critical in industries like electronics and aerospace for precision cleaning of sensitive components. envirotech-europe.comliminchemical.com The specific solvency characteristics of HCFC-262ca should be evaluated for cleaning applications where non-flammability and material compatibility are essential. mass.gov